molecular formula C18H16N4O2 B2598092 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide CAS No. 1796925-91-1

2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide

Cat. No.: B2598092
CAS No.: 1796925-91-1
M. Wt: 320.352
InChI Key: OTIROSNQPOVPKS-UHFFFAOYSA-N
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Description

2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide is a synthetic organic compound that belongs to the class of indazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indazole moiety and an azetidinone ring, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide typically involves the following steps:

    Formation of the Indazole Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Azetidinone Ring: The azetidinone ring can be synthesized via the Staudinger reaction, which involves the [2+2] cycloaddition of an imine and a ketene.

    Coupling of the Indazole and Azetidinone Units: The final step involves coupling the indazole moiety with the azetidinone ring through an acetamide linkage. This can be done using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indazole derivatives.

    Medicine: Potential therapeutic agent for diseases such as cancer, inflammation, and infections.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

    Modulating Receptors: Interacting with receptors to alter their signaling pathways.

    Disrupting Protein-Protein Interactions: Interfering with the interactions between proteins that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indazol-1-yl)acetamide: Lacks the azetidinone ring but shares the indazole moiety.

    N-(2-oxo-1-phenylazetidin-3-yl)acetamide: Lacks the indazole moiety but contains the azetidinone ring.

    2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)ethanamide: Similar structure with an ethanamide linkage instead of acetamide.

Uniqueness

The uniqueness of 2-(1H-indazol-1-yl)-N-(2-oxo-1-phenylazetidin-3-yl)acetamide lies in its combined structural features of indazole and azetidinone, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-indazol-1-yl-N-(2-oxo-1-phenylazetidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-17(12-22-16-9-5-4-6-13(16)10-19-22)20-15-11-21(18(15)24)14-7-2-1-3-8-14/h1-10,15H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIROSNQPOVPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N1C2=CC=CC=C2)NC(=O)CN3C4=CC=CC=C4C=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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